An In-depth Technical Guide to N-(3-Bromo-5-nitropyridin-2-yl)acetamide (CAS 1065074-93-2): Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to N-(3-Bromo-5-nitropyridin-2-yl)acetamide (CAS 1065074-93-2): Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategically positioned functional groups—a reactive bromine atom, a nitro group, and an acetamido moiety on a pyridine scaffold—make it a versatile intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of targeted cancer therapeutics such as BRAF inhibitors. Detailed, field-proven protocols for its multi-step synthesis are presented, alongside a discussion of the underlying chemical principles and safety considerations.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core for the design of bioactive molecules. The strategic functionalization of the pyridine ring with substituents such as halogens, nitro groups, and amides allows for precise modulation of a compound's physicochemical properties and biological activity.
N-(3-Bromo-5-nitropyridin-2-yl)acetamide (CAS 1065074-93-2) is a prime example of a highly functionalized pyridine intermediate. The presence of a bromine atom at the 3-position provides a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The nitro group at the 5-position can serve as a precursor to an amino group, which is a common pharmacophoric element. The acetamido group at the 2-position can influence the compound's solubility and electronic properties. This unique combination of features makes it a valuable tool for the synthesis of targeted therapies, particularly in the realm of oncology.[1][2]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1065074-93-2 | [1][3] |
| Molecular Formula | C₇H₆BrN₃O₃ | [1][3] |
| Molecular Weight | 260.05 g/mol | [1][3] |
| Appearance | White to off-white or pale yellow powder/solid | [3] |
| Purity | Typically >95% | [1] |
| Storage | Sealed container, refrigeration (2-8 °C recommended) | [1] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.
Safety and Handling
While a specific safety data sheet (SDS) for N-(3-Bromo-5-nitropyridin-2-yl)acetamide is not widely available, data from structurally related compounds, such as N-(5-Amino-3-bromopyridin-2-yl)acetamide, suggest that this compound should be handled with care. The presence of a bromo and nitro functional groups on an aromatic ring warrants caution.
General Safety Precautions:
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Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
It is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon acquisition of this compound and to perform a thorough risk assessment before commencing any experimental work.
Synthesis of N-(3-Bromo-5-nitropyridin-2-yl)acetamide: A Multi-Step Approach
The synthesis of N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a multi-step process that begins with the readily available starting material, 2-aminopyridine. The overall synthetic strategy involves the protection of the amino group, followed by regioselective bromination and nitration, and finally, deprotection. A more direct route involves the bromination and subsequent nitration of 2-aminopyridine, followed by acetylation. The latter is presented here as a more efficient pathway.
DOT Script for Synthesis Workflow
Caption: Synthetic pathway to N-(3-Bromo-5-nitropyridin-2-yl)acetamide.
Step 1: Synthesis of 2-Amino-5-bromopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The para-position (C5) is sterically more accessible and electronically favored, leading to the desired product.
Experimental Protocol:
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In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a solution of bromine in acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The reaction is exothermic.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
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Carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromopyridine.
Step 2: Synthesis of 2-Amino-3-bromo-5-nitropyridine
The subsequent step is the nitration of 2-amino-5-bromopyridine. The presence of the amino and bromo substituents directs the incoming nitro group to the 3-position.
Experimental Protocol:
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In a flask equipped with a stirrer and a thermometer, carefully add 2-amino-5-bromopyridine portion-wise to concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
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Cool the resulting solution to 0-5 °C.
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Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition, allow the mixture to stir at a controlled temperature for a specified period (monitor by TLC).
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the resulting solid, wash thoroughly with water until the washings are neutral, and dry to obtain 2-amino-3-bromo-5-nitropyridine. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of N-(3-Bromo-5-nitropyridin-2-yl)acetamide
The final step is the acetylation of the 2-amino group of 2-amino-3-bromo-5-nitropyridine. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol:
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Suspend 2-amino-3-bromo-5-nitropyridine in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., dichloromethane with triethylamine).
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Cool the mixture in an ice bath.
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Slowly add acetic anhydride dropwise to the suspension.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Upon completion, pour the reaction mixture into water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield N-(3-bromo-5-nitropyridin-2-yl)acetamide. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Characterization
Thorough characterization of the synthesized N-(3-Bromo-5-nitropyridin-2-yl)acetamide is essential to confirm its identity and purity. Standard analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetamido group, and a broad singlet for the amide proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum should display signals for all seven carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the carbonyl carbon, and the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, N-O stretching of the nitro group, and C-Br stretching.
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Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (260.05 g/mol ) and show a characteristic isotopic pattern for a bromine-containing molecule.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.
Note: As of the time of this writing, publicly available experimental spectra for N-(3-Bromo-5-nitropyridin-2-yl)acetamide are limited. The characterization data should be generated and interpreted by the synthesizing chemist.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a valuable building block in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The strategic placement of its functional groups allows for its elaboration into complex heterocyclic systems that can effectively target the ATP-binding site of various kinases.
Role in the Synthesis of BRAF Inhibitors
The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers. This has led to the development of potent and selective BRAF inhibitors.
N-(3-Bromo-5-nitropyridin-2-yl)acetamide and its precursors are key intermediates in the synthesis of certain BRAF inhibitors. The bromo substituent can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce aryl or heteroaryl moieties that are crucial for binding to the kinase active site. The nitro group can be reduced to an amine, which can then be further functionalized to enhance potency and selectivity.
DOT Script for Application in Drug Discovery
Caption: Role of N-(3-bromo-5-nitropyridin-2-yl)acetamide in kinase inhibitor synthesis.
While specific patented routes for blockbuster drugs may vary, the utility of this class of compounds as key intermediates is well-established in the field. For instance, related 2-aminopyridine derivatives are central to the synthesis of dabrafenib, a potent BRAF inhibitor.
Conclusion
N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a highly functionalized and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its multi-step synthesis from readily available starting materials, coupled with the strategic positioning of its reactive functional groups, makes it an invaluable tool for medicinal chemists, particularly those working on the development of kinase inhibitors for cancer therapy. This guide provides a comprehensive foundation for the synthesis, handling, and application of this important building block, empowering researchers to leverage its potential in their drug discovery endeavors.
References
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Organic Syntheses Procedure. 2,3-diaminopyridine. Available at: [Link]
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MDPI. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Available at: [Link]
Sources
- 1. N-(3-Bromo-5-nitropyridin-2-yl)acetamide, CasNo.1065074-93-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. N-(3-Bromo-5-nitropyridin-2-yl)acetamide | 1065074-93-2 [chemicalbook.com]
- 3. N-(3-Bromo-5-nitropyridin-2-yl)acetamide, CasNo.1065074-93-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

